![molecular formula C16H22ClNO3 B15215486 5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-82-7](/img/structure/B15215486.png)
5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a butoxy group, a chlorobenzyl group, and a dimethylisoxazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazolidinone Core: This step involves the cyclization of a suitable precursor to form the isoxazolidinone ring.
Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-butoxy-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one: A structurally similar compound with a dihydroisoquinolinone core.
4-fluorobenzyl alcohol: Another compound with a similar benzyl group but different functional groups.
Uniqueness
5-butoxy-2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81778-82-7 |
|---|---|
Molecular Formula |
C16H22ClNO3 |
Molecular Weight |
311.80 g/mol |
IUPAC Name |
5-butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C16H22ClNO3/c1-4-5-10-20-15-16(2,3)14(19)18(21-15)11-12-8-6-7-9-13(12)17/h6-9,15H,4-5,10-11H2,1-3H3 |
InChI Key |
BZROFCXBUSLVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


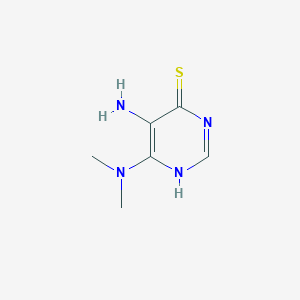
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)

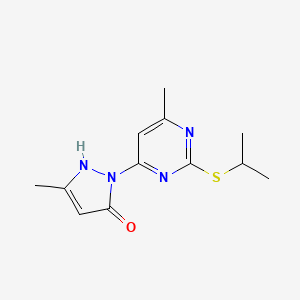

![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
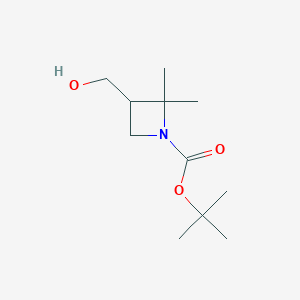


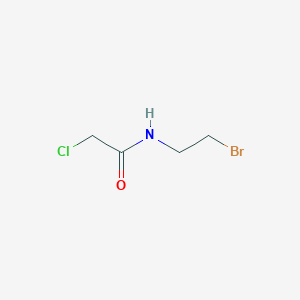
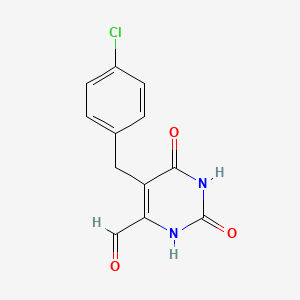
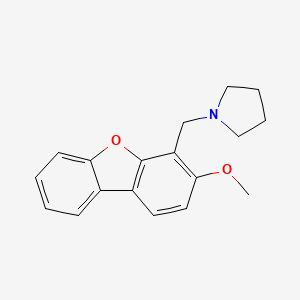
![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)

